molecular formula C11H11ClO2 B2794822 2-[1-(4-Chlorophenyl)cyclopropyl]acetic acid CAS No. 1226178-96-6

2-[1-(4-Chlorophenyl)cyclopropyl]acetic acid

Cat. No.: B2794822
CAS No.: 1226178-96-6
M. Wt: 210.66
InChI Key: JUOJLGOJCZJURD-UHFFFAOYSA-N
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Description

2-[1-(4-Chlorophenyl)cyclopropyl]acetic acid is an organic compound characterized by the presence of a cyclopropyl group attached to an acetic acid moiety, with a 4-chlorophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-Chlorophenyl)cyclopropyl]acetic acid typically involves the following steps:

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. Continuous operation or “one-pot” methods are often employed to streamline the process and improve yield .

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-Chlorophenyl)cyclopropyl]acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding ketone or aldehyde derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents to form alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include ketones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-[1-(4-Chlorophenyl)cyclopropyl]acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[1-(4-Chlorophenyl)cyclopropyl]acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-2-cyclopropylacetic acid
  • Cetirizine Related Compound A

Uniqueness

2-[1-(4-Chlorophenyl)cyclopropyl]acetic acid is unique due to its cyclopropyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-[1-(4-chlorophenyl)cyclopropyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO2/c12-9-3-1-8(2-4-9)11(5-6-11)7-10(13)14/h1-4H,5-7H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUOJLGOJCZJURD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CC(=O)O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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